4-Bromo-2-(difluoromethyl)-1-iodobenzene 4-Bromo-2-(difluoromethyl)-1-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747521
InChI: InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H
SMILES: C1=CC(=C(C=C1Br)C(F)F)I
Molecular Formula: C7H4BrF2I
Molecular Weight: 332.91 g/mol

4-Bromo-2-(difluoromethyl)-1-iodobenzene

CAS No.:

Cat. No.: VC13747521

Molecular Formula: C7H4BrF2I

Molecular Weight: 332.91 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(difluoromethyl)-1-iodobenzene -

Specification

Molecular Formula C7H4BrF2I
Molecular Weight 332.91 g/mol
IUPAC Name 4-bromo-2-(difluoromethyl)-1-iodobenzene
Standard InChI InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H
Standard InChI Key DUKMYJFSDKBNQE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(F)F)I
Canonical SMILES C1=CC(=C(C=C1Br)C(F)F)I

Introduction

Identification and Structural Properties

Chemical Identity

  • IUPAC Name: 4-Bromo-2-(difluoromethyl)-1-iodobenzene

  • Molecular Formula: C₇H₄BrF₂I

  • Molecular Weight: 332.91 g/mol

  • CAS Registry Number: 1261819-63-9

  • SMILES: C1=CC(=C(C=C1Br)C(F)F)I

  • InChI Key: DUKMYJFSDKBNQE-UHFFFAOYSA-N

Structural Features

The benzene ring is substituted with three distinct functional groups:

  • Bromine (4-position): Enhances electrophilic substitution reactivity.

  • Iodine (1-position): Facilitates cross-coupling reactions due to lower bond dissociation energy compared to bromine.

  • Difluoromethyl (2-position): Introduces steric and electronic effects, acting as a hydrogen-bond donor .

Physical and Chemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to pale yellow crystalline solid
Melting PointNot reported (analog: 35°C for 4-Bromo-2-chloro-1-iodobenzene)
Density2.272 ± 0.06 g/cm³ (20°C)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)
Refractive Index1.6722
StabilityLight-sensitive; store at 2–8°C in dark, dry conditions

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via sequential halogenation and difluoromethylation:

  • Bromination: A benzene derivative undergoes electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous dichloroethane.

  • Iodination: Iodine monochloride (ICl) introduces iodine at the 1-position under catalytic conditions.

  • Difluoromethylation: Difluoromethyl groups are added via radical reactions or nucleophilic substitution .

Key Challenges:

  • Competing halogenation at adjacent positions requires precise stoichiometry (1.1 equiv NBS).

  • Protection of the difluoromethyl group during iodination prevents undesired side reactions .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield (≥85%) and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures or preparative HPLC .

Applications in Organic Synthesis

Cross-Coupling Reactions

  • Ullmann Coupling: Copper catalysts (CuI/1,10-phenanthroline) facilitate C–S bond formation at iodine under mild conditions (80°C, DMF).

Pharmaceutical Intermediates

The difluoromethyl group enhances metabolic stability in drug candidates. For example, derivatives of this compound are explored as kinase inhibitors in oncology .

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
4-Bromo-1-(difluoromethoxy)-2-iodobenzeneDifluoromethoxy (-OCF₂H) vs. difluoromethyl (-CF₂H)Higher electrophilicity at iodine
1-Bromo-4-(difluoromethyl)-2-iodobenzeneHalogen positions reversedAltered regioselectivity in coupling reactions
4-Bromo-2-chloro-1-iodobenzeneChlorine replaces difluoromethylReduced steric hindrance

Research Frontiers and Challenges

Mechanistic Studies

  • DFT Calculations: Predict regioselectivity in electrophilic substitutions by mapping electrostatic potentials.

  • Crystallography: Heavy atoms (Br, I) complicate X-ray diffraction; absorption corrections (SADABS) and high-resolution data (θ > 25°) are critical.

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